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Compound of Interest

Compound Name: MK-0941 free base

CAS No.: 752240-01-0

Cat. No.: B3029692

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: MK-0941 is a potent, orally active, allosteric glucokinase activator (GKA).[1][2]

Glucokinase (GK), or hexokinase IV, plays a pivotal role in glucose homeostasis by acting as a

glucose sensor in pancreatic β-cells and mediating glucose disposal in the liver.[3][4] By

activating GK, MK-0941 enhances glucose-stimulated insulin secretion from β-cells and

increases hepatic glucose uptake and glycogen synthesis.[2][5] These mechanisms make it a

therapeutic candidate for Type 2 Diabetes Mellitus (T2DM). However, its clinical development

was halted due to a lack of sustained efficacy and an unfavorable safety profile, including an

increased risk of hypoglycemia and elevations in triglycerides and blood pressure.[3][6][7]

This document provides detailed application notes on appropriate animal models and

experimental protocols for the preclinical evaluation of MK-0941 free base or similar GKAs,

focusing on efficacy, pharmacokinetics, and potential liabilities.
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MK-0941 allosterically binds to glucokinase, increasing the enzyme's affinity for glucose and its

maximal reaction velocity.[5] In vitro, 1 µM MK-0941 was shown to lower the half-maximal

concentration (S₀.₅) of glucose for human glucokinase from 6.9 mM to 1.4 mM and increase the

maximum velocity by 1.5-fold.[5] This dual action enhances the physiological response to

glucose in key metabolic tissues.
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Caption: Mechanism of MK-0941 in Pancreas and Liver.
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The selection of an appropriate animal model is critical for evaluating the therapeutic potential

and risks associated with GKAs like MK-0941. Preclinical studies have successfully utilized

several rodent and non-rodent models to characterize its pharmacodynamic and

pharmacokinetic properties.[5]

Diet-Induced Obesity (DIO) Mouse Models
Model: C57BL/6J mice fed a high-fat diet (HFD) for several weeks to induce obesity, insulin

resistance, and hyperglycemia.

Rationale: This model mimics the common etiology of T2DM in humans, involving insulin

resistance secondary to obesity. It is useful for assessing the efficacy of anti-diabetic agents

in the context of a pre-diabetic or early diabetic state. MK-0941 has demonstrated strong

glucose-lowering activity in HFD-fed C57BL/6J mice.[5]

Application: Efficacy studies (glucose lowering), oral glucose tolerance tests (OGTT), and

long-term safety assessments.

Genetic Mouse Models
Model:db/db mice (leptin receptor deficient).

Rationale: These mice exhibit a robust diabetic phenotype characterized by severe

hyperglycemia, insulin resistance, and progressive β-cell failure. This model is suitable for

testing compounds in a more advanced disease state. MK-0941 has shown significant

glucose-lowering effects in db/db mice.[1][5]

Application: Potent efficacy testing and investigation of effects on β-cell function and

preservation.

Toxin-Induced Diabetic Models
Model: High-fat diet-fed mice with a low dose of streptozotocin (HFD/STZ).

Rationale: This combination model induces both insulin resistance (via HFD) and partial β-

cell destruction (via STZ), closely mirroring the pathophysiology of T2DM.[8] It allows for the

study of agents that may require some residual β-cell function. MK-0941 was effective in this

model.[2][5]
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Application: Efficacy studies, particularly for evaluating compounds that modulate insulin

secretion.

Non-Rodent Models
Model: Healthy, non-diabetic dogs (e.g., Beagle dogs).

Rationale: Dogs are a valuable non-rodent species for pharmacokinetic (PK) and

pharmacodynamic (PD) profiling due to their larger size and physiological similarities to

humans in drug metabolism. They are particularly useful for evaluating glucose tolerance

and assessing safety, including cardiovascular parameters and toxicology.[5] Chronic oral

toxicity studies with MK-0941 were conducted in dogs, where cataracts were observed at

high exposures.[3]

Application: PK/PD studies, oral glucose tolerance tests, and toxicology/safety assessments.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and in vitro studies of

MK-0941.

Table 1: In Vitro Activity of MK-0941

Parameter Condition Value Reference

EC₅₀ (Glucokinase
Activation)

Recombinant
human GK, 2.5 mM
Glucose

240 nM [1][2]

EC₅₀ (Glucokinase

Activation)

Recombinant human

GK, 10 mM Glucose
65 nM [1][2]

S₀.₅ (Glucose) Shift 1 µM MK-0941
From 6.9 mM to 1.4

mM
[2][5]

Insulin Secretion
Isolated rat islets, 10

µM MK-0941
17-fold increase [5]

| Glucose Uptake | Isolated rat hepatocytes, 10 µM MK-0941 | Up to 18-fold increase |[5] |
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Table 2: In Vivo Efficacy and Pharmacokinetics of MK-0941

Animal Model Dose Effect Reference

HFD Mice 1-30 mg/kg, p.o.

Significant, dose-
dependent
reduction in blood
glucose.

[2]

db/db Mice 3 or 10 mg/kg, p.o.
Significant reduction

in blood glucose.
[1]

HFD/STZ Mice 3-10 mg/kg, p.o.
Reduction in blood

glucose.
[2]

Healthy Dogs 0.3-3 mg/kg, p.o.
Significant reduction

in plasma glucose.
[2]

Healthy Dogs During OGTT

Up to 48% reduction

in plasma glucose

AUC (0-2h).

[5]

| Mice and Dogs | Oral doses | Tₘₐₓ: <1 hour; t₁/₂: ~2 hours. |[5] |

Experimental Protocols
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

Animal Model: C57BL/6J mice on HFD for 12-16 weeks.

Acclimatization: House animals in individual cages for at least 3 days before the experiment.

Fasting: Fast mice overnight (approx. 16 hours) with free access to water.

Baseline Measurement: At t=0 min, collect a baseline blood sample from the tail vein to

measure blood glucose.

Compound Administration: Administer MK-0941 free base (e.g., 1-30 mg/kg) or vehicle (e.g.,

0.5% methylcellulose) via oral gavage.
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Glucose Challenge: 30-60 minutes post-compound administration, administer a 2 g/kg D-

glucose solution via oral gavage.

Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose

challenge.

Analysis: Measure blood glucose levels for each time point. Calculate the Area Under the

Curve (AUC) for the glucose excursion profile. Compare the AUC between treated and

vehicle groups to determine efficacy.

Protocol: Chronic Efficacy and Safety Study in db/db
Mice

Animal Model: Male db/db mice, 8-10 weeks of age.

Group Allocation: Randomize mice into treatment groups (e.g., vehicle, MK-0941 at low, mid,

and high doses) based on baseline body weight and blood glucose.

Dosing: Administer MK-0941 or vehicle orally (e.g., twice daily) for a period of 4-8 weeks.

Monitoring:

Weekly: Measure body weight, food and water intake, and non-fasting blood glucose.

Bi-weekly: Measure fasting blood glucose and HbA1c.

End of Study: Perform a terminal OGTT. Collect terminal blood samples for analysis of

plasma triglycerides, insulin, and other relevant biomarkers. Collect pancreas for

histological analysis (β-cell mass, islet morphology) and liver for triglyceride content.

Safety Assessment: Monitor for signs of hypoglycemia (lethargy, seizures) throughout the

study. Conduct ophthalmologic examinations for cataract formation, a noted side effect in

chronic animal studies.[3]

Analysis: Compare changes in glycemic parameters, body weight, and safety endpoints

between treatment and vehicle groups.
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Protocol: In Vitro Insulin Secretion from Isolated Islets
Islet Isolation: Isolate pancreatic islets from rats (e.g., Sprague-Dawley) using collagenase

digestion followed by density gradient centrifugation.

Pre-incubation: Pre-incubate isolated islets in Krebs-Ringer Bicarbonate (KRB) buffer with

low glucose (e.g., 2.8 mM) for 60-90 minutes.

Treatment: Incubate batches of islets with varying concentrations of MK-0941 (e.g., 0.1-10

µM) or vehicle in KRB buffer containing low (2.8 mM) or high (16.7 mM) glucose for 90

minutes.[2]

Sample Collection: Collect the supernatant for insulin measurement.

Analysis: Measure insulin concentration in the supernatant using an ELISA kit. Normalize

insulin secretion to the islet DNA or protein content.

Experimental Workflow Visualization
The following workflow illustrates a typical preclinical evaluation process for a novel GKA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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